molecular formula C7H15NO2 B13255075 3-Amino-2-(propan-2-yl)butanoic acid

3-Amino-2-(propan-2-yl)butanoic acid

Cat. No.: B13255075
M. Wt: 145.20 g/mol
InChI Key: PHTPILSMVCRNAS-UHFFFAOYSA-N
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Description

3-Amino-2-(propan-2-yl)butanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, featuring an amino group and an isopropyl group attached to the second and third carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(propan-2-yl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-aminobutanoic acid, with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Aminobutanoic acid

    Reagent: Isopropyl halide (e.g., isopropyl bromide)

    Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)

    Reaction: The amino group of 3-aminobutanoic acid reacts with the isopropyl halide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or enzymatic methods. These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(propan-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-2-(propan-2-yl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of various derivatives.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biomarker for certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(propan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the isopropyl group may affect the compound’s hydrophobic interactions and binding affinity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutanoic acid: A simpler analog without the isopropyl group.

    2-Aminoisobutyric acid: Contains an amino group and a methyl group on the second carbon.

    4-Aminobutyric acid (GABA): A neurotransmitter with an amino group on the fourth carbon.

Uniqueness

3-Amino-2-(propan-2-yl)butanoic acid is unique due to the presence of both an amino group and an isopropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(1-aminoethyl)-3-methylbutanoic acid

InChI

InChI=1S/C7H15NO2/c1-4(2)6(5(3)8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)

InChI Key

PHTPILSMVCRNAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)N)C(=O)O

Origin of Product

United States

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